6-[N-(2-isothiocyanatoethyl) aminocarbonyl]forskolin
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Overview
Description
Forskolin is a labdane diterpene produced by the Indian Coleus plant (Coleus forskohlii)
Preparation Methods
Synthetic Routes and Reaction Conditions
FD1 is synthesized through a series of chemical reactions starting from forskolinThis is achieved by reacting forskolin with a suitable isothiocyanate reagent under controlled conditions .
Industrial Production Methods
Industrial production of FD1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
FD1 undergoes various chemical reactions, including:
Oxidation: FD1 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in FD1.
Substitution: FD1 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted forskolin derivatives.
Scientific Research Applications
FD1 has a wide range of applications in scientific research:
Chemistry: FD1 is used as a chemical probe to study various biochemical pathways.
Biology: It is employed in research involving cellular signaling and metabolic pathways.
Industry: FD1 is utilized in the development of new materials and chemical processes.
Mechanism of Action
FD1 exerts its effects by interacting with specific molecular targets and pathways. The compound is known to inhibit the binding of certain proteins to RNA, thereby affecting the expression of genes involved in tumorigenesis . This mechanism involves the disruption of protein-RNA interactions, leading to changes in cellular processes and potentially reducing the expression of tumor-promoting factors.
Comparison with Similar Compounds
FD1 is unique due to its specific structure and mechanism of action. Similar compounds include other forskolin derivatives, such as:
- 6-[N-(2-isothiocyanatoethyl) aminocarbonyl]forskolin
- N-alpha-(2-naphthylsulfonyl)-N-(3-amidino-L-phenylalaninyl)-D-pipecolinic acid
These compounds share structural similarities with FD1 but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C26H40N2O7S |
---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-10,10b-dihydroxy-6-[(2-isothiocyanatoethylamino)methoxy]-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate |
InChI |
InChI=1S/C26H40N2O7S/c1-8-23(5)13-18(31)26(32)24(6)17(30)9-10-22(3,4)20(24)19(33-14-27-11-12-28-15-36)21(34-16(2)29)25(26,7)35-23/h8,17,19-21,27,30,32H,1,9-14H2,2-7H3/t17-,19-,20-,21-,23-,24-,25+,26-/m0/s1 |
InChI Key |
RWDRIGNPXMZENV-CLFUUGQNSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OCNCCN=C=S |
Canonical SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OCNCCN=C=S |
Origin of Product |
United States |
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